molecular formula C4H9NOS B8485495 2-methylthio-N-methylacetamide

2-methylthio-N-methylacetamide

Cat. No.: B8485495
M. Wt: 119.19 g/mol
InChI Key: OJEGAMHXVWSGDH-UHFFFAOYSA-N
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Description

2-Methylthio-N-methylacetamide (IUPAC: N-methyl-2-(methylsulfanyl)acetamide) is a sulfur-containing acetamide derivative. This compound is hypothesized to exhibit unique reactivity and biological activity due to the electron-rich thioether group and steric effects from the N-methyl substitution.

Properties

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

N-methyl-2-methylsulfanylacetamide

InChI

InChI=1S/C4H9NOS/c1-5-4(6)3-7-2/h3H2,1-2H3,(H,5,6)

InChI Key

OJEGAMHXVWSGDH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents and functional groups:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Features/Applications Evidence ID
2-Methylthio-N-methylacetamide R₁ = SCH₃, R₂ = CH₃ C₅H₁₁NOS Thioether group, potential bioactivity N/A
2-Chloro-N-(2,6-diethylphenyl)acetamide R₁ = Cl, R₂ = aryl C₁₄H₁₉ClNO Herbicide (alachlor precursor)
N-(1,3-Thiazol-2-yl)-2-(2-methylphenyl)acetamide R₁ = aryl, R₂ = thiazole C₁₂H₁₂N₂OS Structural mimic of benzylpenicillin
2-Cyano-N-[(methylamino)carbonyl]acetamide R₁ = CN, R₂ = NHCH₃ C₅H₇N₃O₂ Unexplored toxicology
2-[(1-Methylimidazol-2-yl)thio]-N-arylacetamide R₁ = heterocyclic thioether C₁₄H₁₄N₄OS Ligand for metal coordination

Key Observations :

  • Electrophilicity : Chloroacetamides (e.g., alachlor precursors) exhibit higher electrophilicity at the α-carbon compared to methylthio analogs, making them reactive in nucleophilic substitutions .
  • The methylthio group in the target compound may enhance membrane permeability or sulfur-mediated interactions.
  • Coordination Chemistry : Thioether-containing acetamides (e.g., ) are effective ligands due to sulfur's lone-pair electrons, a trait shared with this compound.

Spectroscopic and Physicochemical Properties

Comparative data for key analogs:

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Melting Point (°C) Solubility
This compound Not reported Not reported Not reported Likely polar
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 2.35 (s, CH₃CO), 3.85 (s, CH₂Br) 1680 (C=O) 120–122 DCM, THF
2-(2,6-Dichlorophenyl)-N-thiazolylacetamide 7.20–7.50 (aryl), 6.90 (thiazole H) 1650 (C=O), 3300 (N-H) 216–218 Methanol, acetone
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide 3.10 (s, N-CH₃), 7.20 (thiophene H) 1645 (C=O) Not reported DCM, ethanol

Insights :

  • The methylthio group in the target compound would likely show a ¹H NMR signal near δ 2.1–2.3 (SCH₃) and a C=O IR stretch ~1650–1680 cm⁻¹, consistent with other acetamides .

Preparation Methods

Esterification of 2-Methylthioacetic Acid

The synthesis begins with the esterification of 2-methylthioacetic acid, a critical precursor. In a representative protocol adapted from patent data, 2-methylthioacetic acid is reacted with methanol in the presence of sulfuric acid (1–5 mol%) under reflux (60–90°C). The reaction typically achieves >95% conversion to methyl 2-methylthioacetate within 4–6 hours, as monitored by TLC. Excess methanol is distilled under reduced pressure to isolate the ester, which is subsequently used without further purification.

Key Parameters:

  • Catalyst: H₂SO₄ or p-toluenesulfonic acid (0.5–2 mol%)

  • Solvent: Methanol (neat)

  • Yield: 92–97%

Amination with Methylamine

The ester intermediate is subjected to amination using methylamine. Two variants are documented:

  • Gaseous Methylamine: Methyl 2-methylthioacetate is combined with excess gaseous methylamine in a sealed reactor at 25–35°C for 12–24 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 2-methylthio-N-methylacetamide and methanol as a byproduct.

  • Methylamine Hydrochloride: Alternatively, methylamine hydrochloride (1.2 eq) and the ester are refluxed in methanol with NaHCO₃ to neutralize HCl. This method avoids handling gaseous methylamine and achieves comparable yields (85–90%).

Characterization Data:

  • Boiling Point: 76–77°C at 66.5 Pa (extrapolated from analogous compounds)

  • Purity: >95% (HPLC)

Direct Alkylation of Acetamide Derivatives

Nucleophilic Substitution with Methylthiolate

A less common but efficient route involves the alkylation of N-methylacetamide with methyl disulfide. In a modified procedure from Cu(OAc)₂-mediated oxidations, N-methylacetamide is treated with methyl disulfide and a copper catalyst under oxygen atmosphere at 80°C. The reaction selectively introduces the methylthio group at the α-position via radical intermediates, achieving 70–75% yield after 36 hours.

Reaction Conditions:

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Oxidant: O₂ (balloon pressure)

  • Solvent: Acetonitrile

Limitations and Side Reactions

Competing over-alkylation at the nitrogen center is mitigated by using a 1:1 molar ratio of N-methylacetamide to methyl disulfide. Despite optimization, this method produces 10–15% bis(methylthio) byproducts, necessitating chromatographic purification.

Microwave-Assisted Synthesis

Accelerated Ester-Amine Coupling

Building on microwave-enhanced amidation techniques, methyl 2-methylthioacetate and methylamine hydrochloride (1.5 eq) are irradiated at 135°C for 15 minutes in methanol. The method leverages microwave dielectric heating to reduce reaction times from hours to minutes, achieving near-quantitative yields (98–99%).

Advantages:

  • Time Efficiency: 15 minutes vs. 12–24 hours (conventional heating)

  • Pressure Management: <3 bar (within instrument limits)

One-Pot Tandem Reaction

Concurrent Esterification and Amination

A streamlined one-pot protocol derived from industrial processes combines 2-methylthioacetic acid, methanol, and methylamine hydrochloride in the presence of H₂SO₄. The mixture is refluxed for 8–10 hours, allowing simultaneous esterification and amidation. This approach eliminates intermediate isolation, yielding 80–85% pure product after neutralization and extraction.

Optimization Challenges:

  • pH control (7.0–7.5) during workup to prevent emulsion formation

  • Residual acetic acid removal via azeotropic distillation with toluene

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Esterification-Amination90–97%6–24 h>95%Industrial
Direct Alkylation70–75%36 h85–90%Lab-scale
Microwave-Assisted98–99%0.25 h>99%Pilot plant
One-Pot Tandem80–85%8–10 h90–92%Bench-scale

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-methylthio-N-methylacetamide with high purity?

  • Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methylthioacetic acid derivatives with N-methylamine under controlled pH and temperature (5–10°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity . Confirm purity using HPLC (C18 column, UV detection at 254 nm) and compare retention times against certified standards .

Q. How should researchers characterize the structural integrity of this compound?

  • Use a combination of spectroscopic techniques:

  • FTIR : Confirm the presence of thioether (C-S stretch, ~600–700 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups.
  • NMR : ¹H NMR should show signals for the methylthio group (~δ 2.1 ppm, singlet) and N-methyl protons (~δ 3.0 ppm). ¹³C NMR will resolve carbonyl (δ ~170 ppm) and methylthio (δ ~15 ppm) carbons .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 148.1) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with strong acids/bases or oxidizing agents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS Section 6 for accident response .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) during structural analysis?

  • Step 1 : Cross-validate with alternative techniques (e.g., 2D NMR like COSY or HSQC to assign proton-carbon correlations).
  • Step 2 : Check for tautomerism or rotational isomers using variable-temperature NMR.
  • Step 3 : Synthesize a derivative (e.g., acetylation of the amide) and compare spectra to isolate the source of inconsistency .

Q. What experimental strategies are effective for studying the degradation pathways of this compound under environmental conditions?

  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25–40°C. Monitor degradation via LC-MS to identify products like methylthioacetic acid or N-methylamine .
  • Photolytic Studies : Expose to UV light (254 nm) in a photoreactor and analyze using GC-MS for volatile byproducts (e.g., dimethyl disulfide) .
  • Microbial Degradation : Use soil or water microcosms with LC-MS/MS to track biodegradation intermediates .

Q. How can researchers evaluate the biological activity of this compound against fungal or bacterial strains?

  • In Vitro Assays :

  • Antifungal : Use agar dilution or microbroth dilution (CLSI M38-A2 guidelines) against Candida albicans or Aspergillus fumigatus. Measure MIC/MFC values .
  • Antibacterial : Test via disk diffusion (Kirby-Bauer method) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
    • Mechanistic Studies : Perform proteomic profiling or enzyme inhibition assays (e.g., acetylcholinesterase for neurotoxicity screening) .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?

  • Probit Analysis : Model mortality vs. log-dose to estimate LD₅₀/LC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. exposed) for significant differences in biomarkers (e.g., oxidative stress indicators like glutathione levels) .
  • Time-Series Analysis : Use Kaplan-Meier survival curves for longitudinal toxicity studies .

Methodological and Data Integrity Questions

Q. How should researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

  • Linearity : Test 5–6 concentrations (e.g., 1–100 µg/mL) with R² ≥ 0.995.
  • Recovery Studies : Spike samples with known concentrations and calculate recovery rates (target: 90–110%).
  • Precision : Repeat intra-day and inter-day analyses (RSD ≤ 5%) .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

  • Process Controls : Monitor reaction parameters (temperature, pH, stirring rate) in real-time using PAT (Process Analytical Technology) tools.
  • Quality Metrics : Implement in-process checks (e.g., TLC for reaction completion) and adjust stoichiometry based on kinetic studies .

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